3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one
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Overview
Description
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the 4-chlorophenyl group and the 4-ethylpiperazin-1-yl group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could be used to modify the quinazolinone core or the substituents.
Substitution: Various substitution reactions can be performed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one
- 3-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-one
Uniqueness
The unique combination of the 4-chlorophenyl and 4-ethylpiperazin-1-yl groups in 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one may confer distinct biological activities and chemical properties compared to its analogs. This could make it particularly valuable in specific research or therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-2-23-11-13-24(14-12-23)20-22-18-6-4-3-5-17(18)19(26)25(20)16-9-7-15(21)8-10-16/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPQRIXJIJKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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